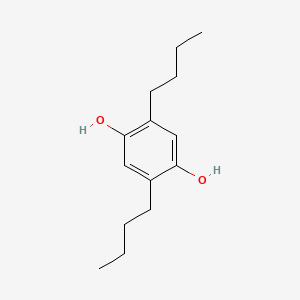

2,5-Dibutylbenzene-1,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

720-93-4 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

2,5-dibutylbenzene-1,4-diol |

InChI |

InChI=1S/C14H22O2/c1-3-5-7-11-9-14(16)12(8-6-4-2)10-13(11)15/h9-10,15-16H,3-8H2,1-2H3 |

InChI Key |

LKWVKJXZKSOZIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1O)CCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dibutylbenzene-1,4-diol and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the synthesis mechanism, experimental protocols, and quantitative data for the preparation of 2,5-dialkylated hydroquinones, with a primary focus on the widely documented 2,5-di-tert-butylhydroquinone (DTBHQ) as a representative model for 2,5-dibutylbenzene-1,4-diol. The principles and procedures outlined are foundational for the synthesis of various 2,5-dialkylbenzene-1,4-diols.

Introduction

This compound and its analogs are important compounds in various industrial applications, including their use as antioxidants in plastics, resins, and rubbers. Their synthesis typically involves the electrophilic aromatic substitution of hydroquinone, a reaction known as Friedel-Crafts alkylation. This document provides a comprehensive overview of the synthesis mechanism, detailed experimental procedures, and a summary of reaction parameters for the preparation of these compounds.

Synthesis Mechanism: Friedel-Crafts Alkylation of Hydroquinone

The primary route for synthesizing 2,5-dialkylbenzene-1,4-diols is the Friedel-Crafts alkylation of hydroquinone (benzene-1,4-diol). This reaction involves the introduction of alkyl groups onto the aromatic ring in the presence of an acid catalyst. The general mechanism proceeds in three key steps:

-

Generation of the Electrophile: The reaction is initiated by the formation of a carbocation electrophile from an alkylating agent. Common alkylating agents include alkyl halides, alkenes, or alcohols. In the case of using an alcohol like tert-butanol, a strong acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable carbocation.[1][2]

-

Electrophilic Attack: The electron-rich hydroquinone ring acts as a nucleophile and attacks the carbocation. The hydroxyl groups on the hydroquinone ring are activating ortho-, para-directors, thus directing the incoming alkyl groups to the 2 and 5 positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Rearomatization: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and yielding the alkylated hydroquinone product.[3]

Due to the activating nature of the first introduced alkyl group, it is often challenging to prevent a second alkylation, leading to the formation of the di-substituted product as the major product.[1]

Visualizing the Synthesis Pathway

The following diagram illustrates the general mechanism for the Friedel-Crafts alkylation of hydroquinone with an alcohol.

Caption: General mechanism of Friedel-Crafts alkylation of hydroquinone.

Experimental Protocols

Synthesis of 2,5-Di-tert-butylhydroquinone

Materials:

-

Hydroquinone

-

tert-Butanol

-

Phosphoric acid (or a mixture of sulfuric and phosphoric acid)[4][5]

-

Acetone

-

Water

Procedure:

-

Reaction Setup: In a reactor vessel, charge hydroquinone and the solvent (e.g., toluene or water). Heat the mixture to a temperature between 70-100°C with stirring.[4][5]

-

Addition of Reagents: Prepare a mixture of tert-butanol and the acid catalyst (e.g., phosphoric acid or a sulfuric/phosphoric acid mix). Slowly add this mixture to the heated hydroquinone solution over a period of several hours (e.g., 10-20 hours).[4][5] Maintain the reaction temperature at 83-105°C.[4][5]

-

Reaction Completion and Separation: After the addition is complete, continue stirring at the elevated temperature for a specified duration (e.g., 2 hours).[5] After the reaction is complete, cool the mixture. If an organic solvent like toluene was used, a phase separation will occur. Separate the acid layer from the organic layer.[4]

-

Crystallization and Filtration: Cool the organic layer (or the aqueous reaction mixture) to induce crystallization of the crude product.[4] Filter the precipitate and wash it with water.[5]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an acetone/water mixture or toluene/methanol.[4][6] Dry the purified product under vacuum.[4]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of DTBHQ.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of 2,5-di-tert-butylhydroquinone.

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| tert-Butanol | Phosphoric Acid | Toluene | 70-105 | 10-20 | - | - | [4] |

| tert-Butanol | Sulfuric & Phosphoric Acid | Water | 83 | 2 | 84.06 (crude) | >99 (after recrystallization) | [5] |

| Methyl tert-butyl ether (MTBE) | Not specified | Alcohol/Water (1:2) | ~90 | 1.5 | 60 | >99 | [7] |

Conclusion

The synthesis of this compound and its analogs is reliably achieved through the Friedel-Crafts alkylation of hydroquinone. While the readily available literature focuses on the tert-butyl derivative, the described mechanism and experimental protocols provide a solid foundation for synthesizing other dialkylated hydroquinones. Key considerations for adapting these methods to other butyl isomers include the potential for carbocation rearrangements when using primary or secondary butylating agents and optimizing reaction conditions to achieve desired selectivity and yield. The provided data and visualizations serve as a valuable technical resource for professionals in chemical research and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. 2,5-Di-tert-butylhydroquinone synthesis - chemicalbook [chemicalbook.com]

- 5. CN104003847B - A kind of directional synthesis method of 2,5 di tert butyl hydroquinone - Google Patents [patents.google.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into 2,5-Dibutylbenzene-1,4-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-dibutylbenzene-1,4-diol. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed, predicted spectroscopic analysis based on established principles and data from structurally related analogs. This guide also outlines relevant experimental protocols and explores the antioxidant signaling pathway associated with hydroquinones.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the two n-butyl groups.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7 | s | 2H | Ar-H |

| ~4.5-5.5 | br s | 2H | OH |

| ~2.5 | t | 4H | Ar-CH₂- |

| ~1.6 | sextet | 4H | -CH₂-CH₂- |

| ~1.4 | sextet | 4H | -CH₂-CH₃ |

| ~0.9 | t |

A Comprehensive Technical Guide to the Solubility of 2,5-Dibutylbenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dibutylbenzene-1,4-diol, also known as 2,5-Di-tert-butylhydroquinone (DTBHQ). A thorough understanding of its solubility is critical for its application in various fields, including its use as an antioxidant in polymers, oils, and pharmaceutical formulations. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and visualizes key biological pathways associated with DTBHQ.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the mole fraction solubility of DTBHQ in acetone, ethyl acetate, methanol, and various ethanol-water mixtures at different temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

| Temperature (K) | Acetone | Ethyl Acetate | Methanol | Ethanol (100%) | Ethanol (89.98%) | Ethanol (79.92%) | Ethanol (65.01%) | Ethanol (49.99%) |

| 278.95 | - | - | - | 0.00191 | 0.00142 | 0.00091 | 0.00042 | 0.00021 |

| 283.15 | 0.0116 | 0.0069 | 0.0029 | - | - | - | - | - |

| 288.15 | 0.0153 | 0.0086 | 0.0036 | - | - | - | - | - |

| 293.15 | 0.0203 | 0.0108 | 0.0045 | 0.00331 | 0.00262 | 0.00181 | 0.00082 | 0.00041 |

| 298.15 | 0.0268 | 0.0135 | 0.0056 | - | - | - | - | - |

| 303.15 | 0.0351 | 0.0168 | 0.0069 | 0.00511 | 0.00422 | 0.00311 | 0.00142 | 0.00071 |

| 308.15 | 0.0456 | 0.0208 | 0.0085 | - | - | - | - | - |

| 313.15 | 0.0588 | 0.0257 | 0.0105 | 0.00751 | 0.00642 | 0.00481 | 0.00222 | 0.00111 |

| 318.15 | 0.0752 | 0.0315 | 0.0128 | - | - | - | - | - |

| 323.15 | 0.0954 | 0.0384 | 0.0156 | 0.01061 | 0.00922 | 0.00711 | 0.00342 | 0.00171 |

| 328.15 | - | - | - | 0.01461 | 0.01282 | 0.01011 | 0.00502 | 0.00251 |

| 333.15 | - | - | - | 0.01961 | 0.01742 | 0.01401 | 0.00712 | 0.00361 |

| 339.05 | - | - | - | 0.02611 | 0.02332 | 0.01901 | 0.00992 | 0.00511 |

| 346.15 | - | - | - | 0.03611 | 0.03252 | 0.02681 | 0.01442 | 0.00751 |

Additionally, the aqueous solubility of this compound is reported to be 3.8 mg/L at 20°C. Qualitative observations indicate that it is "almost transparent" in Methanol.

Experimental Protocol for Solubility Determination

The quantitative solubility data presented in Table 1 was obtained using the gravimetric method. This established technique provides a reliable means of determining the solubility of a solid in a liquid solvent.

Experimental Workflow: Gravimetric Solubility Determination

physical and chemical properties of 2,5-Dibutylbenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of 2,5-Dibutylbenzene-1,4-diol, with a focus on the well-documented isomer, 2,5-di-tert-butylhydroquinone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Physical Properties

2,5-Di-tert-butylhydroquinone, also known as 2,5-di-tert-butylbenzene-1,4-diol, is a synthetic organic compound that belongs to the class of hydroquinones. It is widely recognized for its antioxidant properties.

Table 1: Physical and Chemical Properties of 2,5-Di-tert-butylhydroquinone

| Property | Value | Source |

| CAS Number | 88-58-4 | |

| Molecular Formula | C14H22O2 | |

| Molecular Weight | 222.32 g/mol | |

| Appearance | Light beige to pink-beige crystalline powder | |

| Melting Point | 212-218 °C | |

| Boiling Point | 313 °C at 760 mmHg | |

| Solubility | Soluble in acetone, ethanol, ethyl acetate, and methanol. Insoluble in water. The solubility in acetone increases more rapidly with increasing temperature compared to other solvents. |

Spectral Data

The structural identification of 2,5-Di-tert-butylhydroquinone is supported by various spectroscopic techniques.

Table 2: Spectral Data for 2,5-Di-tert-butylhydroquinone

| Spectrum Type | Key Features | Source |

| ¹H NMR (DMSO-d₆) | δ 8.36 (s, 2H, OH), 6.60 (s, 2H, Ar-H), 1.29 (s, 18H, C(CH₃)₃) | |

| ¹³C NMR | Data available from Eastman Organic Chemicals, Rochester, New York. | |

| Infrared (IR) | The IR spectrum conforms to the structure. Key bands are expected for O-H and C-H stretching, and aromatic C=C bending. | |

| Mass Spectrometry | Data available. |

Experimental Protocols

Synthesis of 2,5-Di-tert-butylhydroquinone

A common method for the synthesis of 2,5-di-tert-butylhydroquinone involves the Friedel-Crafts alkylation of hydroquinone with tert-butanol in the presence of an acid catalyst.

Protocol:

-

In a reaction vessel, combine 14.25% hydroquinone and 50% toluene and heat the mixture to 70-100°C.

-

Slowly add a mixture of 10.72% tertiary butanol and 25% phosphoric acid to the reaction mixture over a period of 10 to 20 hours while maintaining the temperature at 85-105°C.

-

After the addition is complete, allow the reaction to proceed for an additional period.

-

Separate the lower phosphoric acid layer.

-

Transfer the upper toluene layer to a crystallizer and cool to 30-40°C to precipitate the crude 2,5-di-tert-butylhydroquinone.

-

Collect the crude product by filtration.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product with a purity of over 99%.

Protocol:

-

Dissolve the crude 2,5-di-tert-butylhydroquinone in a suitable solvent, such as an acetone and water mixture, by heating to 75-95°C.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to 15-25°C to induce crystallization.

-

Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum at up to 80°C.

Biological Activity and Signaling Pathways

2,5-Di-tert-butylhydroquinone exhibits significant biological activity, primarily as an antioxidant. Its mechanism of action involves the modulation of key signaling pathways, including the Nrf2 and Akt pathways.

Nrf2-Mediated Antioxidant Response

Tert-butylhydroquinone (tBHQ), a closely related compound and metabolite, is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

2,5-Dibutylbenzene-1,4-diol (CAS 88-58-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibutylbenzene-1,4-diol, also known as 2,5-Di-tert-butylhydroquinone (DTBHQ), is an organic aromatic compound with the CAS number 88-58-4. It is a derivative of hydroquinone with tert-butyl groups substituted at the 2 and 5 positions. This compound is widely utilized as an antioxidant, stabilizer, and polymerization inhibitor in various industries, including the manufacturing of resins, plastics, and rubber. In the realm of biomedical research, DTBHQ is recognized for its specific biological activities, particularly as a selective inhibitor of endoplasmic reticulum Ca2+-ATPase and its influence on the arachidonic acid metabolism pathway. This technical guide provides an in-depth overview of the properties, synthesis, biological activities, and experimental protocols related to this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 88-58-4 | |

| Molecular Formula | C14H22O2 | |

| Molecular Weight | 222.32 g/mol | |

| Appearance | Cream or pale brown solid; White to light tan, free-flowing, crystalline solid | |

| Odor | Slight, characteristic, aromatic | |

| Melting Point | 216-218 °C | |

| Boiling Point | 321 °C | |

| Density | 1.07 g/cm³ | |

| Solubility | Insoluble in water. Soluble in alcohol, acetone, ethyl acetate, and ether. |

Solubility Data

The solubility of this compound has been experimentally determined in various solvents at different temperatures. A study found that its solubility in acetone increases significantly with temperature, while the trend is less pronounced in other solvents like ethyl acetate and methanol. The solubility in mixtures of ethanol and water decreases as the water content increases. This data is crucial for designing purification processes such as crystallization.

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. These generally involve the alkylation of hydroquinone.

Method 1: Alkylation of Hydroquinone with Tert-Butanol

This method involves the reaction of hydroquinone with tert-butanol in the presence of an acid catalyst.

Experimental Protocol:

-

In a reactor vessel, a mixture of 14.25% hydroquinone and 50% toluene is prepared and heated to a temperature between 70-100°C.

-

A mixture of 10.72% tertiary butanol and 25% phosphoric acid is slowly added to the heated reaction mixture over a period of 10 to 20 hours, while maintaining the temperature at 85-105°C.

-

After the addition is complete, the phosphoric acid layer is separated from the bottom.

-

The top toluene layer is transferred to a crystallizer and cooled to 30-40°C to precipitate the crude 2,5-Di-tert-butylhydroquinone.

-

The precipitated solid is collected by filtration for further purification.

-

Purification (Recrystallization): The crude product can be recrystallized from solvents like benzene or acetic acid to obtain a purity of over 99%.

Method 2: Alkylation of Hydroquinone with Methyl Tert-Butyl Ether (MTBE)

This alternative synthesis route utilizes MTBE as the alkylating agent.

Experimental Protocol:

-

The optimal reaction conditions for this synthesis are a molar ratio of hydroquinone to MTBE of 2.1:1 and a molar ratio of hydroquinone to catalyst of 1:0.1.

-

The reaction is carried out at a temperature of approximately 90°C for 1.5 hours.

-

The solvent system used is a mixture of alcohol and water in a 1:2 volume ratio.

Biological Activity and Mechanism of Action

This compound exhibits significant biological activities, primarily related to its antioxidant properties and its ability to modulate intracellular calcium levels and inflammatory pathways.

Inhibition of Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA)

DTBHQ is a selective inhibitor of the sarcoplasmic reticulum (SR) and endoplasmic reticulum (ER) Ca2+-ATPase. This inhibition leads to the mobilization of Ca2+ specifically from the inositol 1,4,5-trisphosphate (Ins(1,4,5)P3)-sensitive Ca2+ stores. Notably, it does not affect mitochondrial Ca2+ fluxes or the plasma membrane Ca2+/Mg2+ ATPase activity. This property makes it a valuable tool for studying endomembrane Ca2+ stores and plasma membrane Ca2+ permeability pathways.

Caption: DTBHQ inhibits the SERCA pump, preventing Ca²⁺ reuptake into the ER.

Modulation of Arachidonic Acid Metabolism

DTBHQ has been shown to influence the metabolism of arachidonic acid, a key pathway in inflammation. It is a potent inhibitor of both 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2). The IC50 values for the inhibition of 5-LO and COX-2 by DTBHQ are 1.8 µM and 14.1 µM, respectively. This dual inhibition suggests potential anti-inflammatory properties. In silico studies indicate that DTBHQ may interact with the catalytic iron of 5-LO and form hydrogen bonds with key amino acid residues such as His367 or His372.

Caption: DTBHQ inhibits COX-2 and 5-LO in the arachidonic acid pathway.

Analytical Methods

The purity and concentration of this compound can be determined using various analytical techniques.

Gas Chromatography (GC)

Experimental Protocol:

-

Apparatus: A gas chromatograph equipped with a thermal conductivity detector. A suitable column is a 0.61-m x 6.35-mm stainless steel column packed with 20% Silicone SE-30 on 80% Diatoport S (60/80-mesh).

-

Standard and Sample Preparation:

-

Stock Solution: Accurately weigh about 50 mg of 2,5-di-t-butylhydroquinone (DTBHQ) and an internal standard (e.g., methyl benzoate) into separate 50-ml volumetric flasks, dilute to volume with pyridine, and mix.

-

Calibration Standards: Prepare a series of calibration solutions by adding varying volumes (e.g., 0.50, 1.0, 2.0, and 3.0 ml) of the DTBHQ stock solution and a fixed volume (e.g., 2 ml) of the internal standard stock solution to separate 10-ml volumetric flasks. Dilute to volume with pyridine and mix.

-

Trimethylsilyl Derivative Preparation: To 9 drops of each calibration solution in a 2-ml gas syringe, add 250 µl of N,O-bis(trimethylsilyl)acetamide and heat at approximately 80°C for 10 minutes.

-

-

Chromatography: Inject 10-µl portions of each derivatized standard in duplicate. Plot the concentration ratio of DTBHQ to the internal standard against the response ratio.

An In-depth Technical Guide to the Health and Safety of 2,5-Dibutylbenzene-1,4-diol

Introduction

2,5-Dibutylbenzene-1,4-diol, a substituted hydroquinone, belongs to a class of aromatic compounds known for their antioxidant properties. These compounds are of interest to researchers in various fields, including materials science and drug development, due to their chemical reactivity. This guide synthesizes the available health and safety information for the surrogate compound 2,5-Di-tert-butylhydroquinone (CAS No. 88-58-4) to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its safe handling and use in experimental settings.

| Property | Value for 2,5-Di-tert-butylhydroquinone | Reference |

| Molecular Formula | C14H22O2 | |

| Molecular Weight | 222.32 g/mol | |

| Appearance | Cream or pale brown crystalline solid | |

| Melting Point | 215-219 °C | |

| Boiling Point | 321-324.52 °C | |

| Solubility | Almost insoluble in water. Soluble in acetone, ethyl acetate, and methanol. | |

| Flash Point | 216 °C | |

| Density | 1.07 g/cm³ |

Toxicological Information

Toxicological data is essential for assessing the potential health risks associated with a chemical. The following tables summarize the available data for DTBHQ.

3.1. Acute Toxicity

| Endpoint | Value | Species | Route | Reference |

| LD50 | Not available | - | Oral | - |

| EC50 (Immobilization) | 0.4 mg/L (48 h) | Daphnia magna (Water flea) | Aquatic | |

| EC50 (Growth inhibition) | 0.038 mg/L (72 h) | Pseudokirchneriella subcapitata (microalgae) | Aquatic |

3.2. GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |

| Acute toxicity, oral | H301: Toxic if swallowed | Danger | Skull and crossbones | |

| Skin corrosion/irritation | H315: Causes skin irritation | Warning | Exclamation mark | |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning | Exclamation mark | |

| Respiratory or skin sensitization | H317: May cause an allergic skin reaction | Warning | Exclamation mark | |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning | Exclamation mark | |

| Hazardous to the aquatic environment, acute toxicity | H400: Very toxic to aquatic life | Warning | Environment | |

| Hazardous to the aquatic environment, chronic toxicity | H410: Very toxic to aquatic life with long lasting effects | Warning | Environment |

Note: GHS classifications can vary between different suppliers and regulatory bodies.

3.3. Health Effects

Based on the available data for substituted phenols, exposure to DTBHQ may lead to the following health effects:

-

Ingestion: Toxic if swallowed. Phenol derivatives can cause damage to the digestive system, and systemic effects may include sweating, thirst, nausea, vomiting, diarrhea, and more severe complications.

-

Inhalation: May cause respiratory irritation.

-

Skin Contact: Causes skin irritation and may cause an allergic skin reaction. Systemic effects may result from absorption through the skin.

-

Eye Contact: Causes serious eye irritation.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. However, a general procedure for the synthesis of a related compound, 1,4-di-t-butyl-2,5-dimethoxybenzene, can provide some insight into the potential synthetic route, which typically involves an aromatic electrophilic substitution reaction.

Solubility Measurement of 2,5-Di-tert-butylhydroquinone

A study on the solubility of DTBHQ provides a general experimental method for determining solubility:

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller.

-

Procedure: An excess amount of DTBHQ is added to a known mass of the solvent. The solution is continuously stirred at a constant temperature for a sufficient time to reach equilibrium.

-

Analysis: After reaching equilibrium, the stirring is stopped, and the solution is allowed to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe with a filter to remove solid particles. The sample is then weighed, and the solvent is evaporated. The mass of the remaining solid DTBHQ is determined to calculate the solubility.

Biological Activity and Signaling Pathways

Alkylated hydroquinones are known to possess biological activity, primarily related to their antioxidant and redox-cycling properties.

5.1. Antioxidant Activity

Hydroquinones can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them. This

An In-depth Technical Guide to the Thermal Stability of 2,5-Dibutylbenzene-1,4-diol

This technical guide provides a comprehensive overview of the thermal stability of 2,5-Dibutylbenzene-1,4-diol, also known as 2,5-di-tert-butylhydroquinone (DTBHQ). Aimed at researchers, scientists, and drug development professionals, this document consolidates key data on the physical properties, thermal decomposition, and antioxidant mechanisms of DTBHQ. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its thermal behavior.

Physicochemical Properties

This compound is a sterically hindered phenolic antioxidant widely used to prevent the oxidative degradation of various materials.[1] Its chemical structure and key physical properties are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₂ | [2] |

| Molecular Weight | 222.33 g/mol | [1] |

| CAS Number | 88-58-4 | [3] |

| Melting Point | 216-218 °C | [2] |

| Boiling Point | 321 °C | [4] |

| Flash Point | 216 °C | [1] |

| Autoignition Temperature | 421 °C (790 °F) | [2] |

| Appearance | Cream or pale brown crystalline solid | [1] |

| Solubility | Almost insoluble in water | [1] |

Thermal Analysis

The thermal stability of this compound can be effectively evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC analysis of DTBHQ reveals a sharp endothermic peak corresponding to its melting point. A study by Zhang et al. provides a measured melting point of 494.05 K (220.9 °C) with an enthalpy of fusion of 199.9 J/g.[5]

Table 2: DSC Data for this compound

| Parameter | Value |

| Melting Point | 220.9 °C (494.05 K) |

| Enthalpy of Fusion | 199.9 J/g |

Thermogravimetric Analysis (TGA)

Thermal Decomposition Pathway

The thermal decomposition of hindered phenolic antioxidants like DTBHQ typically involves the oxidation of the hydroxyl groups. For the related compound TBHQ, the primary and major oxidation product at high temperatures (around 175°C) has been identified as 2-tert-butyl-1,4-benzoquinone (TBBQ).[6] An interconversion between TBHQ and TBBQ is considered crucial for its antioxidant effectiveness.[6] It is highly probable that the thermal decomposition of DTBHQ follows a similar pathway, leading to the formation of 2,5-di-tert-butyl-1,4-benzoquinone.

Caption: Proposed thermal decomposition pathway of this compound.

Antioxidant Mechanism

Hindered phenols, including DTBHQ, function as primary antioxidants by scavenging free radicals, thereby terminating the auto-oxidation chain reaction.[7][8][9][10] The bulky tert-butyl groups adjacent to the hydroxyl groups play a crucial role in this mechanism.

The antioxidant action proceeds via the donation of a hydrogen atom from one of the hydroxyl groups to a peroxy radical (ROO•), a key species in the oxidation process. This results in the formation of a hydroperoxide and a resonance-stabilized phenoxy radical. The steric hindrance provided by the tert-butyl groups makes the resulting phenoxy radical less reactive and unable to initiate new oxidation chains.

Caption: Antioxidant mechanism of this compound.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of phenolic antioxidants, based on common practices in the field.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the melting point of the substance (e.g., from 30 °C to 250 °C).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the area under the peak.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, such as 10 °C/min or 20 °C/min, over a wide temperature range (e.g., from ambient temperature to 600 °C).

-

Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A constant gas flow rate (e.g., 50 mL/min) is maintained.

-

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperatures at which specific percentages of weight loss occur (e.g., 5% and 10%) are also often reported to characterize thermal stability.

Caption: General experimental workflow for thermal analysis.

Conclusion

This compound is a thermally stable antioxidant with a high melting and boiling point. Its primary mode of thermal degradation is expected to be through oxidation to its corresponding benzoquinone, a process that is integral to its function as a radical scavenger. The sterically hindering tert-butyl groups contribute significantly to its effectiveness as an antioxidant by stabilizing the resulting phenoxy radical. For detailed quantitative analysis of its thermal decomposition, Thermogravimetric Analysis is the recommended experimental technique. The provided protocols offer a foundation for conducting such studies.

References

- 1. www2.mst.dk [www2.mst.dk]

- 2. 2,5-二叔丁基氢醌 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,5-Di-tert-butylhydroquinone CAS#: 88-58-4 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. "Chemical decomposition of synthetic antioxidants at high temperature" by Myung-Chul Kim [docs.lib.purdue.edu]

- 7. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 8. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 9. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]

- 10. partinchem.com [partinchem.com]

Methodological & Application

Application Notes and Protocols: 2,5-Dibutylbenzene-1,4-diol in Lubricating Oils

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dibutylbenzene-1,4-diol, and its close analog 2,5-di-tert-butylhydroquinone (DTBHQ), are hindered phenolic antioxidants that play a crucial role in extending the service life of lubricating oils. By effectively neutralizing harmful free radicals, these compounds inhibit the oxidation process that leads to oil degradation, viscosity increase, sludge formation, and corrosion. These application notes provide an overview of the function, performance data, and experimental protocols for evaluating this compound as a lubricant additive.

Mechanism of Action: Hindered Phenolic Antioxidants

Hindered phenolic antioxidants, such as this compound, function as primary antioxidants by interrupting the free-radical chain reactions of autoxidation. The bulky butyl groups ortho to the hydroxyl groups provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new oxidation chains.

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), a key propagating species in lubricant oxidation. This reaction neutralizes the highly reactive peroxy radical and forms a stable, less reactive phenoxy radical.

Data Presentation

The following tables summarize the performance of 2,5-di-tert-butylhydroquinone (DTBHQ), a close structural analog of this compound, in enhancing the tribological properties of a base oil. The data is derived from a Four-Ball Wear Test conducted on palm kernel oil. While not a conventional lubricating base oil, this data provides valuable insight into the anti-wear and friction-reducing capabilities of DTBHQ.

Table 1: Effect of DTBHQ on Coefficient of Friction in Palm Kernel Oil

| Load (kg) | Base Oil (Palm Kernel) | Base Oil + DTBHQ (450 ppm) |

| 40 | 0.085 | 0.078 |

| 60 | 0.092 | 0.085 |

| 80 | 0.101 | 0.093 |

Table 2: Effect of DTBHQ on Wear Scar Diameter in Palm Kernel Oil

| Load (kg) | Base Oil (Palm Kernel) (mm) | Base Oil + DTBHQ (450 ppm) (mm) |

| 40 | 0.58 | 0.62 |

| 60 | 0.65 | 0.69 |

| 80 | 0.72 | 0.75 |

Note: While DTBHQ demonstrated a reduction in the coefficient of friction, an increase in wear scar diameter was observed in this specific vegetable oil base. This highlights the importance of formulation compatibility and the potential for different performance characteristics in various base stocks.

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound in lubricating oils are provided below. These protocols are based on widely accepted ASTM standards.

Protocol 1: Evaluation of Oxidation Stability via Rotating Pressure Vessel Oxidation Test (RPVOT)

Objective: To determine the oxidation stability of a lubricating oil formulated with this compound in accordance with ASTM D2272.

Materials:

-

Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus

-

Oxygen (99.5% purity)

-

Distilled water

-

Copper catalyst coil

-

Base lubricating oil

-

This compound

-

Sample containers

Procedure:

-

Sample Preparation: Prepare a blend of the base lubricating oil with a specified concentration of this compound (e.g., 0.5% w/w).

-

Apparatus Setup:

-

Clean the pressure vessel and sample container thoroughly.

-

Place a 50 ± 0.5 g sample of the formulated oil into the sample container.

-

Add 5 ± 0.05 g of distilled water to the sample container.

-

Place a polished copper catalyst coil into the sample.

-

-

Test Execution:

-

Place the sample container into the pressure vessel.

-

Seal the vessel and purge with oxygen to remove air.

-

Pressurize the vessel with oxygen to 620 ± 14 kPa (90 ± 2 psi) at room temperature.

-

Immerse the vessel in a heating bath maintained at 150 ± 0.1 °C.

-

Rotate the vessel at 100 ± 5 rpm.

-

Monitor the pressure inside the vessel continuously.

-

-

Endpoint Determination: The test is complete when the pressure drops by 175 kPa from the maximum pressure observed.

-

Data Reporting: Report the time in minutes from the start of the test to the 175 kPa pressure drop as the RPVOT result. A longer time indicates greater oxidation stability.

Protocol 2: Evaluation of Anti-Wear Properties via Four-Ball Wear Test

Objective: To assess the wear-preventive characteristics of a lubricating oil containing this compound using the Four-Ball Wear Test as per ASTM D4172.

Materials:

-

Four-Ball Wear Test machine

-

Steel balls (AISI E-52100 steel, 12.7 mm diameter)

-

Microscope for wear scar measurement

-

Base lubricating oil

-

This compound

-

Solvents for cleaning (e.g., heptane, acetone)

Procedure:

-

Sample Preparation: Prepare a blend of the base lubricating oil with a specified concentration of this compound (e.g., 0.5% w/w).

-

Apparatus Setup:

-

Thoroughly clean three stationary steel balls and one rotating steel ball with solvents and dry them.

-

Clamp the three stationary balls in the test cup.

-

Pour the prepared oil sample into the cup, ensuring the balls are fully submerged.

-

Place the fourth ball in the chuck of the test machine.

-

-

Test Execution:

-

Assemble the test cup into the machine.

-

Apply a specified load (e.g., 392 N or 40 kgf).

-

Set the temperature to 75 ± 2 °C.

-

Rotate the top ball at 1200 ± 60 rpm for 60 ± 1 minute.

-

-

Measurement and Analysis:

-

At the end of the test, disassemble the apparatus and clean the three stationary balls.

-

Using a microscope, measure the diameter of the wear scars on each of the three stationary balls in two perpendicular directions.

-

Calculate the average wear scar diameter.

-

-

Data Reporting: Report the average wear scar diameter in millimeters. A smaller wear scar diameter indicates better anti-wear properties.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Dibutylbenzene-1,4-diol Antioxidant Activity Assays

Welcome to the technical support center for optimizing antioxidant activity assays for 2,5-Dibutylbenzene-1,4-diol (DTBHQ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTBHQ) and why is its antioxidant activity relevant?

A1: this compound, also known as 2,5-di-tert-butylhydroquinone, is a synthetic phenolic compound. Phenolic compounds are known to act as antioxidants by donating hydrogen atoms or electrons to neutralize free radicals, which are unstable molecules that can cause cellular damage. This antioxidant property makes DTBHQ a compound of interest for applications in industries such as pharmaceuticals, cosmetics, and food preservation to prevent oxidative degradation.

Q2: Which are the most common assays to evaluate the antioxidant activity of DTBHQ?

A2: The most common in vitro chemical assays to evaluate the antioxidant activity of phenolic compounds like DTBHQ are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Q3: What are the main challenges when measuring the antioxidant activity of a lipophilic compound like DTBHQ?

A3: The primary challenge is the poor solubility of DTBHQ in aqueous solutions, which are often the basis for antioxidant assays. This can lead to inaccurate and non-reproducible results. Therefore, careful selection of an appropriate solvent system is critical to ensure the compound is fully dissolved and can effectively interact with the assay reagents.

Q4: How do I choose the right solvent for DTBHQ in these assays?

A4: DTBHQ is soluble in organic solvents like ethanol, methanol, and acetone. For DPPH and ABTS assays, methanol or ethanol are commonly used. The FRAP assay is aqueous-based, which presents a challenge. To overcome this, modifications such as using a methanol-water or acetone-water co-solvent system, or incorporating a surfactant like Tween 20, may be necessary to solubilize the DTBHQ. It is crucial to run a solvent control to account for any potential antioxidant activity of the solvent itself.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

DPPH Assay Troubleshooting

| Problem | Possible Cause | Solution |

| Inconsistent or non-reproducible results. | Poor solubility of DTBHQ in the reaction mixture. | Ensure DTBHQ is fully dissolved in the initial stock solution (e.g., in methanol or ethanol) before adding it to the DPPH solution. You may need to gently warm the stock solution or use sonication. |

| Pipetting errors. | Use calibrated micropipettes and ensure proper mixing of the sample with the DPPH reagent. | |

| Low or no antioxidant activity detected. | The concentration of DTBHQ is too low. | Prepare a range of concentrations to determine the optimal working concentration. |

| The reaction time is too short. | While the reaction is often fast, some lipophilic compounds may react slower. Increase the incubation time (e.g., up to 60 minutes) and measure the absorbance at different time points to determine the reaction kinetics. | |

| Precipitate forms upon adding the sample to the DPPH solution. | DTBHQ is precipitating out of the solution. | The final concentration of the organic solvent in the reaction mixture may be too low to keep DTBHQ dissolved. Prepare the DPPH reagent in a higher concentration of the same organic solvent used for the DTBHQ stock solution. |

ABTS Assay Troubleshooting

| Problem | Possible Cause | Solution |

| High background absorbance from the sample. | The sample itself absorbs light at the measurement wavelength (734 nm). | Prepare a sample blank containing the DTBHQ sample and the solvent (without the ABTS radical solution) and subtract this absorbance from your sample reading. |

| Fading of the ABTS radical color is very slow. | The reaction kinetics for DTBHQ may be slow. | Similar to the DPPH assay, extend the incubation time and take readings at multiple time points to ensure the reaction has reached completion. |

| Variability in the initial absorbance of the ABTS radical solution. | The ABTS radical cation is not fully formed or is unstable. | Ensure the ABTS and potassium persulfate solution is allowed to react for the recommended time (typically 12-16 hours) in the dark before use. The absorbance of the working solution should be adjusted to 0.70 ± 0.02 at 734 nm for consistency. |

FRAP Assay Troubleshooting

| Problem | Possible Cause | Solution |

| Turbidity or precipitation in the reaction well. | DTBHQ is not soluble in the aqueous FRAP reagent. | Modify the FRAP protocol. Prepare the FRAP reagent in a solvent mixture (e.g., 50% methanol or acetone). Alternatively, dissolve DTBHQ in a minimal amount of a suitable organic solvent and add a non-ionic surfactant (e.g., Tween 20) to the FRAP reagent to improve solubility. |

| Low FRAP value observed. | The reaction pH is not optimal for DTBHQ activity. | The standard FRAP assay is conducted at pH 3.6. While this is a core part of the assay's mechanism, be aware that the antioxidant activity of some phenolic compounds can be pH-dependent. |

| The reaction time is insufficient. | Although the FRAP reaction is generally rapid, some hydrophobic compounds may react more slowly. Increase the incubation time and monitor the absorbance change over time. |

Experimental Protocols

Below are detailed methodologies for the key antioxidant assays, adapted for use with a lipophilic compound like this compound.

DPPH Radical Scavenging Assay Protocol

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in a dark, airtight container at 4°C.

-

DTBHQ Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve DTBHQ in methanol or ethanol.

-

Standard (e.g., Trolox) Stock Solution (1 mM): Prepare a stock solution of a known antioxidant like Trolox in the same solvent as DTBHQ.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the DTBHQ stock solution and the standard stock solution.

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of your sample dilutions, standard dilutions, or solvent (for the blank) to the respective wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30-60 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the sample concentration.

-

ABTS Radical Cation Decolorization Assay Protocol

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working ABTS Solution: Dilute the ABTS radical cation solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

DTBHQ and Standard Stock Solutions: Prepare as described for the DPPH assay.

-

-

Assay Procedure:

-

Prepare serial dilutions of the DTBHQ and standard stock solutions.

-

In a 96-well microplate, add 190 µL of the working ABTS solution to each well.

-

Add 10 µL of your sample dilutions, standard dilutions, or solvent (for the blank) to the wells.

-

Mix and incubate in the dark at room temperature for 6-10 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition using the same formula as for the DPPH assay.

-

Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of the sample to that of the Trolox standard.

-

Modified FRAP Assay Protocol for Lipophilic Compounds

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate trihydrate in 100 mL of deionized water and adjust the pH to 3.6 with acetic acid.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use. For lipophilic compounds, a modified FRAP reagent can be prepared in 50% methanol.

-

DTBHQ and Standard (FeSO₄) Stock Solutions: Prepare a stock solution of DTBHQ in a suitable organic solvent. Prepare a ferrous sulfate (FeSO₄·7H₂O) stock solution in deionized water for the standard curve.

-

-

Assay Procedure:

-

Prepare dilutions of the DTBHQ stock solution and a standard curve from the FeSO₄ stock solution.

-

In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

-

Add 20 µL of your sample dilutions, standard dilutions, or solvent (for the blank) to the wells.

-

Incubate at 37°C for 4-30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

-

Determine the FRAP value of the samples from the standard curve and express the results as µM Fe(II) equivalents.

-

Data Presentation

To facilitate the comparison of your experimental results, we recommend organizing your quantitative data in a structured table. Below is a template you can use to record and compare the antioxidant activity of this compound under different assay conditions.

Table 1: Antioxidant Activity of this compound (DTBHQ)

| Assay | Parameter | Solvent System | Incubation Time (min) | Result (e.g., IC50, TEAC, FRAP value) |

| DPPH | IC50 (µg/mL) | Methanol | 30 | Enter your value |

| DPPH | IC50 (µg/mL) | Ethanol | 30 | Enter your value |

| ABTS | TEAC (mM Trolox Eq/mg) | Methanol | 6 | Enter your value |

| ABTS | TEAC (mM Trolox Eq/mg) | Ethanol | 6 | Enter your value |

| FRAP | FRAP Value (µM Fe(II) Eq/mg) | 50% Methanol | 4 | Enter your value |

| FRAP | FRAP Value (µM Fe(II) Eq/mg) | 50% Acetone | 4 | Enter your value |

Visualizations

To aid in understanding the experimental workflows and the underlying principles, the following diagrams have been created using the DOT language.

Caption: General mechanism of a phenolic antioxidant like DTBHQ neutralizing a free radical.

Caption: Workflow for the DPPH radical scavenging assay.

Technical Support Center: Purification of 2,5-Dibutylbenzene-1,4-diol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Dibutylbenzene-1,4-diol from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The primary impurities depend on the synthetic route, which is typically a Friedel-Crafts alkylation of hydroquinone with a butylating agent. Common byproducts include:

-

Mono-substituted byproduct: 2-Butylhydroquinone.

-

Unreacted starting material: Hydroquinone.

-

Oxidation products: 2,5-Dibutyl-1,4-benzoquinone, which is a colored impurity.

-

Solvent residues: From the reaction and workup steps.

Q2: What are the recommended purification methods for this compound?

A2: The most effective purification strategy often involves a combination of the following methods:

-

Recrystallization: This is the primary method for purifying the crude product. The choice of solvent is crucial for obtaining high purity and yield.

-

Washing: Washing the crude product with a specific aqueous solution can help remove certain impurities and improve the product's stability.

-

Column Chromatography: While less common for large-scale purification of this specific compound, it can be used for achieving very high purity on a smaller scale.

Q3: How can I minimize the formation of colored impurities during purification?

A3: Colored impurities are often the result of the oxidation of the hydroquinone to the corresponding quinone. To minimize their formation:

-

Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.

-

Use degassed solvents for recrystallization.

-

Consider adding a small amount of a reducing agent, such as sodium dithionite, to the wash solution.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low yield after recrystallization | The chosen solvent is too good a solvent for the product, leading to significant loss in the mother liquor. | - Test a range of solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often gives the best results. - Cool the crystallization mixture to a lower temperature to maximize product precipitation. - Concentrate the mother liquor and attempt a second crystallization. |

| Product is colored (yellow, brown, or pink) | Oxidation of the hydroquinone to the corresponding quinone. | - During workup, wash the crude product with a mildly acidic and reducing aqueous solution. - Perform recrystallization in the presence of a small amount of activated carbon to adsorb colored impurities. Be aware that this may reduce the yield. - Ensure all solvents are deoxygenated before use. |

| Incomplete removal of mono-butylated byproduct | The solubility of the mono- and di-substituted products are too similar in the chosen recrystallization solvent. | - Perform multiple recrystallizations. - Consider using column chromatography for a more efficient separation. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation. |

| Oily product obtained after recrystallization | The product may have a low melting point or there are significant impurities depressing the melting point. | - Ensure the product is completely dry. Use a vacuum oven at a temperature below the product's melting point. - Try recrystallizing from a different solvent system. - If the product is known to be an oil at room temperature, purification should be done using column chromatography. |

Experimental Protocols

Protocol 1: Recrystallization from an Acetone/Water Mixture

This protocol is adapted from methods used for the purification of the closely related 2,5-di-tert-butylhydroquinone and is expected to be effective for this compound.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot acetone (approximately 75-95°C).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add water to the hot acetone solution until the solution becomes slightly turbid. Then, add a small amount of acetone until the solution is clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath (0-4°C) to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold acetone/water mixture.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel slurried in the initial eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column.

-

Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar this compound should elute before the more polar mono-butylated byproduct and hydroquinone.

-

Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The following table summarizes solubility data for the analogous 2,5-di-tert-butylhydroquinone in various solvents at different temperatures. This data can serve as a starting point for selecting a suitable recrystallization solvent for this compound, keeping in mind that the n-butyl derivative may have slightly different solubility properties.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Acetone | 25 | 110.2 |

| 40 | 205.1 | |

| 55 | 389.7 | |

| Ethyl Acetate | 25 | 65.8 |

| 40 | 115.3 | |

| 55 | 201.9 | |

| Methanol | 25 | 30.5 |

| 40 | 62.1 | |

| 55 | 121.4 | |

| Ethanol (90% aq.) | 25 | 25.1 |

| 40 | 50.3 | |

| 55 | 98.7 |

Data adapted from literature on 2,5-di-tert-butylhydroquinone and should be used as a guideline.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

Caption: A flowchart illustrating the general steps for the purification of this compound.

Technical Support Center: Synthesis of 2,5-Dibutylbenzene-1,4-diol

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dibutylbenzene-1,4-diol and increasing its yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, likely through a Friedel-Crafts alkylation of hydroquinone or a related pathway.

| Issue ID | Problem | Potential Causes | Suggested Solutions |

| DBH-001 | Low to No Product Formation | Ineffective catalyst activation. Low reaction temperature. Poor quality of starting materials. Presence of water in the reaction mixture. | Ensure the catalyst (e.g., Lewis acid) is fresh and properly handled to prevent deactivation. Gradually increase the reaction temperature while monitoring for product formation via TLC. Use freshly purified hydroquinone and high-purity butanol or butyl halide. Conduct the reaction under anhydrous conditions and use dried solvents. A trace amount of water can sometimes act as a cocatalyst, but excess water will deactivate most Lewis acid catalysts.[1] |

| DBH-002 | Formation of Multiple Products (Low Selectivity) | Over-alkylation of the hydroquinone ring. Isomerization of the butyl group (if using a secondary butyl source). Side reactions due to high temperatures. | Use a milder catalyst or a heterogeneous catalyst like silica gel to improve selectivity.[1] Control the stoichiometry of the alkylating agent; use a smaller excess or add it portion-wise. Employ a primary butyl source (e.g., 1-butanol, 1-bromobutane) to avoid carbocation rearrangement. Maintain a consistent and optimized reaction temperature. |

| DBH-003 | Product is a Dark, Tarry, or Oily Substance | Oxidation of the hydroquinone product. Polymerization side reactions. Formation of colored byproducts, especially with strong acid catalysts like concentrated sulfuric acid.[2] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use a milder catalyst and avoid excessive heating. Consider using diluted sulfuric acid, which has been shown to reduce the formation of colored impurities.[2] Purify the crude product using column chromatography with a suitable solvent system. |

| DBH-004 | Difficulty in Product Purification | Presence of unreacted starting materials. Formation of isomeric byproducts. The product may be sparingly soluble in common purification solvents.[3] | Optimize the reaction time and temperature to ensure maximum conversion of starting materials. Utilize column chromatography with a gradient elution to separate isomers. Recrystallization from a suitable solvent system can be effective. Consider mixed solvent systems. The product might precipitate from the reaction mixture, which can be an initial purification step.[3] |

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,5-dialkylhydroquinones?

A1: The most prevalent method is the Friedel-Crafts alkylation of hydroquinone using an alkylating agent such as an alcohol or an alkyl halide in the presence of a Lewis acid or a solid acid catalyst.[1][2][4]

Q2: What type of catalyst is best for the butylation of hydroquinone?

A2: The choice of catalyst can significantly impact the yield and selectivity. While strong Lewis acids like aluminum chloride are effective, they can lead to side reactions.[4] Milder catalysts, such as silica gel or diluted sulfuric acid, have been used successfully for the synthesis of dialkylhydroquinones and can offer better control and reduced byproduct formation.[1][2]

Q3: How can I avoid the formation of mono-butylated and tri-butylated byproducts?

A3: Controlling the stoichiometry of the reactants is crucial. Using a molar excess of hydroquinone can favor mono-alkylation, while an excess of the alkylating agent can lead to di- and tri-alkylation. To favor the desired 2,5-disubstituted product, a careful optimization of the molar ratio of hydroquinone to the butylation agent is necessary. Stepwise addition of the alkylating agent can also help in controlling the reaction.

Q4: My reaction yields are consistently low. What are the key parameters to optimize?

A4: To improve the yield, focus on the following:

-

Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount.

-

Reaction Temperature: Optimize the temperature to be high enough for the reaction to proceed but low enough to minimize side reactions.

-

Reaction Time: Monitor the reaction progress using techniques like TLC to determine the optimal reaction time for maximum product formation.

-

Purity of Reagents: Use pure and dry starting materials and solvents.

Q5: What are the expected challenges in purifying this compound?

A5: Purification can be challenging due to the presence of isomers and the potential for the product to oxidize. Column chromatography is often necessary to separate the desired 2,5-isomer from other substitution patterns. The product's solubility should be determined in various solvents to select an appropriate system for chromatography and recrystallization. Due to the electron-rich nature of the hydroquinone ring, the product can be susceptible to oxidation, so it is advisable to handle it under an inert atmosphere and store it protected from light and air.

Quantitative Data Summary

The following table summarizes yield data from the synthesis of a related compound, 2,5-di-tert-butylhydroquinone, which can provide insights into expected yields under different conditions.

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| tert-Butyl bromide | Silica gel / Sodium carbonate | None (Solid-phase) | Not specified | Not specified | High | [1] |

| Tertiary butyl alcohol | Diluted Sulfuric Acid | Water | Not specified | Not specified | Nearly quantitative | [2] |

Note: Yields are highly dependent on the specific reaction conditions and the scale of the synthesis. This table should be used as a general guide.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation of Hydroquinone:

-

Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled and flame-dried. The system is then maintained under an inert atmosphere (e.g., nitrogen).

-

Reagents: Hydroquinone and the chosen solvent are added to the flask. The mixture is stirred until the hydroquinone is dissolved or well-suspended.

-

Catalyst Addition: The catalyst (e.g., anhydrous aluminum chloride, silica gel, or sulfuric acid) is added carefully. For solid catalysts, they are added directly. For liquid catalysts like sulfuric acid, they are added dropwise.

-

Alkylating Agent Addition: The alkylating agent (e.g., 1-butanol or 1-bromobutane) is added dropwise from the dropping funnel at a controlled rate. The reaction temperature is monitored and maintained at the desired level.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the reaction mixture is cooled to room temperature. The catalyst is quenched by the slow addition of water or a dilute acid solution.

-

Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization from a suitable solvent to obtain the pure this compound.

Visualizations

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Storage and Handling of 2,5-Dibutylbenzene-1,4-diol

This technical support center provides guidance on the proper storage and handling of 2,5-Dibutylbenzene-1,4-diol (also known as 2,5-di-tert-butylhydroquinone or DTBHQ) to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is oxidation. This compound is susceptible to oxidation, which converts it into 2,5-di-tert-butyl-1,4-benzoquinone. This conversion can be accelerated by exposure to air (oxygen), light, and high temperatures.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place. An inert atmosphere, such as nitrogen or argon, is recommended for long-term storage to prevent oxidation. It should be stored away from strong oxidizing agents.

Q3: How does temperature affect the stability of this compound?

Q4: Is this compound sensitive to light?

A4: Yes, exposure to light, particularly UV light, can promote the oxidation of this compound. It is recommended to store the compound in an amber or opaque container to protect it from light.

Q5: What is the impact of pH on the stability of this compound?

A5: Hydroquinones are more susceptible to oxidation in basic (alkaline) conditions. Therefore, it is advisable to avoid storing this compound in basic solutions or in environments with basic vapors. Neutral or slightly acidic conditions are generally preferred for its stability in solution.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Discoloration of the solid (e.g., turning yellowish or brownish) | Oxidation to 2,5-di-tert-butyl-1,4-benzoquinone. | - Confirm the purity using the HPLC method described below.- If purity is compromised, consider purification by recrystallization.- For future storage, ensure the container is tightly sealed and consider flushing with an inert gas. |

| Decreased potency or unexpected experimental results | Degradation of the compound. | - Verify the purity of your stored this compound.- Review your storage conditions against the recommended guidelines (cool, dry, dark, inert atmosphere). |

| Insolubility or changes in physical appearance of solutions | Formation of degradation products or polymerization. | - Analyze the solution for the presence of 2,5-di-tert-butyl-1,4-benzoquinone.- Prepare fresh solutions for experiments and use them promptly. |

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 2,5-di-tert-butyl-1,4-benzoquinone.

Materials:

-

This compound sample

-

2,5-di-tert-butyl-1,4-benzoquinone reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or another suitable modifier)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized based on the column and system used.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound and 2,5-di-tert-butyl-1,4-benzoquinone reference standards in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).

-

Sample Solution Preparation: Accurately weigh and dissolve a known amount of the this compound sample to be tested in the mobile phase to achieve a similar concentration as the standard solution.

-

HPLC Analysis:

-

Set the HPLC column (e.g., C18 column) and temperature (e.g., 25°C).

-

Set the flow rate (e.g., 1 mL/min).

-

Set the UV detector to a wavelength where both the parent compound and the degradation product can be detected (e.g., 290 nm).

-

Inject the standard solution to determine the retention times of this compound and 2,5-di-tert-butyl-1,4-benzoquinone.

-

Inject the sample solution.

-

-

Data Analysis: Compare the chromatogram of the sample solution with that of the standard solution. Calculate the purity of the sample by determining the peak area of this compound as a percentage of the total peak area. Identify and quantify the 2,5-di-tert-butyl-1,4-benzoquinone peak if present.

Protocol 2: Accelerated Stability Study (Forced Degradation)

This protocol describes a forced degradation study to understand the stability of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution of the compound to a UV lamp for a defined period.

Procedure:

-

Prepare solutions of this compound under the stress conditions mentioned above.

-

Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using the HPLC method described in Protocol 1 to determine the percentage of degradation and identify the degradation products.

-

Plot the percentage of remaining this compound against time for each stress condition to understand the degradation kinetics.

Visualizations

Caption: Oxidation pathway of this compound.

troubleshooting matrix effects in LC-MS/MS analysis of 2,5-Dibutylbenzene-1,4-diol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of 2,5-Dibutylbenzene-1,4-diol.

Troubleshooting Guides & FAQs

Q1: I am observing significant ion suppression for this compound in my plasma samples. What is the likely cause and how can I mitigate it?

A: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, often caused by co-eluting endogenous components that compete with the analyte for ionization.[1][2] For a hydrophobic molecule like this compound, the primary culprits for ion suppression in plasma are phospholipids from cell membranes.[3] These molecules are often co-extracted with the analyte and can interfere with the ionization process in the mass spectrometer's source.[3]

To mitigate this, consider the following strategies:

-

Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3]

-

Phospholipid Removal (PLR) Plates: These are highly effective at selectively removing phospholipids while allowing your analyte to pass through. They offer a significant advantage over simple protein precipitation.

-

Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by utilizing specific sorbents to retain the analyte of interest while washing away interfering matrix components. For a hydrophobic compound like this compound, a reverse-phase (C18) or a mixed-mode cation exchange sorbent could be effective.

-

Liquid-Liquid Extraction (LLE): LLE can partition your analyte into an organic solvent, leaving many matrix interferences behind in the aqueous phase. The choice of solvent is critical for efficient extraction.

-

-

Chromatographic Separation: Modifying your LC method can help separate your analyte from co-eluting matrix components.

-

Gradient Optimization: A shallower gradient can improve the resolution between your analyte and interfering peaks.

-

Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl) to alter the selectivity of your separation.

-

-

Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with your analyte will experience the same degree of ion suppression, allowing for accurate quantification by normalizing the signal.

Q2: My analyte recovery is low after sample preparation. What are the potential reasons and how can I improve it?

A: Low recovery of this compound can stem from several factors during sample preparation. The hydrophobic nature of the compound plays a significant role in its interaction with different materials and solvents.

-

Inadequate Extraction in LLE:

-

Solvent Polarity: The organic solvent used may not be optimal for extracting a hydrophobic compound like this compound. Try a less polar solvent or a mixture of solvents.

-

pH Adjustment: The pH of the aqueous sample can influence the ionization state of your analyte. Although this compound is not strongly acidic, ensuring the sample is at a neutral or slightly acidic pH can favor its partitioning into the organic phase.

-

Insufficient Mixing: Ensure thorough vortexing or mixing to maximize the interaction between the aqueous and organic phases.

-

-

Breakthrough or Strong Retention in SPE:

-

Incorrect Sorbent: The chosen SPE sorbent may not be appropriate for your analyte. For a hydrophobic compound, a C18 sorbent is a good starting point.

-

Inappropriate Wash Solvent: The wash solvent might be too strong, causing your analyte to be washed away along with the interferences. Try a weaker wash solvent (e.g., a lower percentage of organic solvent).

-

Inefficient Elution: The elution solvent may not be strong enough to desorb your analyte from the sorbent. Increase the percentage of organic solvent in your elution buffer.

-

-

Non-Specific Binding: Hydrophobic compounds can adhere to plasticware. Using low-binding tubes and pipette tips can help minimize this issue.

Q3: I am seeing inconsistent results (poor precision) between replicate injections of the same sample. What could be the cause?